(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid
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Overview
Description
(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in various plants. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a propenyl group attached to the ursane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Common reagents used in these reactions include protecting agents like TBDMS (tert-butyldimethylsilyl), oxidizing agents like PCC (pyridinium chlorochromate), and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound’s potential therapeutic effects make it a candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Shares a similar ursane skeleton and exhibits various pharmacological effects.
Uniqueness
(3beta,28(Z))-3-Hydroxy-28-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy) urs-12-en-27-oic acid is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other triterpenoids.
Conclusion
This compound is a fascinating compound with potential applications in various fields
Properties
Molecular Formula |
C39H54O6 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
10-hydroxy-4a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-24-15-20-38(23-45-32(42)14-9-26-7-10-27(40)11-8-26)21-22-39(34(43)44)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44) |
InChI Key |
AMRCFELIZUVBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O |
Origin of Product |
United States |
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